Species-Specific ECOFFs for Norvancomycin Establish Clear Susceptibility Breakpoints Distinct from Vancomycin
In a multicenter study analyzing 1,199 clinical Staphylococcus isolates from five Chinese laboratories, norvancomycin demonstrated species-specific ECOFFs: 1 mg/L for S. aureus and S. hominis, and 2 mg/L for S. epidermidis and S. haemolyticus [1]. The MIC range across all tested strains was 0.12–2 mg/L [2]. The mecA gene was detected in 63.1% of isolates, but ECOFFs were not correlated with mecA carriage, indicating that norvancomycin retains predictable wild-type activity against methicillin-resistant strains [3].
| Evidence Dimension | Epidemiological Cut-Off Value (ECOFF) for Staphylococcus species |
|---|---|
| Target Compound Data | ECOFF: 1 mg/L for S. aureus and S. hominis; 2 mg/L for S. epidermidis and S. haemolyticus |
| Comparator Or Baseline | Vancomycin EUCAST ECOFF: 2 mg/L for S. aureus (uniform across species; class-level inference baseline) |
| Quantified Difference | Norvancomycin exhibits species-differentiated ECOFFs versus vancomycin's uniform 2 mg/L ECOFF for S. aureus; S. aureus ECOFF is 1 mg/L (2-fold lower threshold) |
| Conditions | Broth microdilution; 1,199 clinical isolates from five Chinese laboratories; EUCAST methodology |
Why This Matters
Species-specific ECOFFs enable more precise susceptibility categorization for S. aureus and S. hominis infections compared to vancomycin's uniform threshold, informing targeted procurement for institutions with high S. aureus burden.
- [1] Yang Q, Li X, Jia P, et al. Determination of norvancomycin epidemiological cut-off values (ECOFFs) for Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus and Staphylococcus hominis. J Antimicrob Chemother. 2021;76(1):152-159. View Source
- [2] Yang Q, et al. Determination of norvancomycin ECOFFs for Staphylococcus species. J Antimicrob Chemother. 2021;76(1):152-159. (MIC range data) View Source
- [3] Yang Q, et al. ECOFFs of norvancomycin were not correlated with mecA gene carriage. J Antimicrob Chemother. 2021;76(1):152-159. View Source
